![molecular formula C17H17N5O3 B15105596 2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105596.png)
2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dimethoxyphenyl group and a tetrazolylphenyl group connected via an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including reduction and acetylation to form the dimethoxyphenyl intermediate.
Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving an appropriate precursor such as 4-aminobenzonitrile and sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the tetrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetamide: Lacks the tetrazole ring, making it less versatile in biological applications.
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Lacks the dimethoxyphenyl group, reducing its potential for chemical modifications.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both the dimethoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a dimethoxyphenyl group and a tetrazole moiety. The compound's molecular formula is C18H19N5O3, with a molecular weight of 353.38 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C18H19N5O3 |
Molecular Weight | 353.38 g/mol |
logP | 1.377 |
Polar Surface Area | 79.519 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds containing the tetrazole moiety. For instance, derivatives similar to this compound have been tested against various human cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers.
In one study, compounds with similar structures demonstrated significant antiproliferative activity with IC50 values ranging from 0.011 to 0.015 µM against A549 cells, indicating potent anticancer properties .
The mechanism by which these compounds exert their biological effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, the tetrazole-containing compounds were shown to disrupt microtubule assembly, similar to the known anticancer agent combretastatin A-4 (CA-4) .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how structural modifications can influence biological activity. Substituents on the phenyl rings significantly affect potency; for instance:
- Ortho-substituted compounds generally exhibit higher activity compared to para or meta-substituted derivatives.
- The presence of electron-donating groups like methoxy enhances activity due to increased electron density on the aromatic ring .
Case Studies
A notable case study involved synthesizing a series of tetrazole derivatives and evaluating their cytotoxic effects in vitro. The synthesized compounds were tested using the MTT assay against several cancer cell lines:
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 0.054 |
Compound B | A549 | 0.048 |
Compound C | MCF-7 | 0.099 |
The results indicated that modifications to the tetrazole ring could lead to enhanced cytotoxicity against specific cancer types .
Properties
Molecular Formula |
C17H17N5O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-24-15-8-3-12(9-16(15)25-2)10-17(23)19-13-4-6-14(7-5-13)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23) |
InChI Key |
LYKYYEFUJBVFJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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